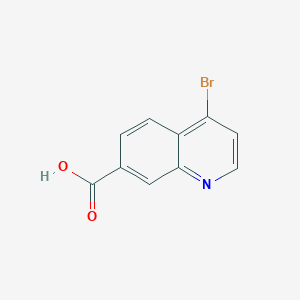

4-Bromoquinoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

4-bromoquinoline-7-carboxylic acid |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) |

InChI Key |

DIICCTKRSRQPGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromoquinoline 7 Carboxylic Acid and Analogous Quinoline Carboxylic Acids

Classical Approaches to Quinoline (B57606) and Quinoline Carboxylic Acid Synthesis

Several key reactions discovered in the late 19th century remain fundamental to quinoline synthesis. iipseries.orgorganicreactions.org These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

The Friedländer synthesis, first described in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing a reactive α-methylene group (a ketone or aldehyde) to form a quinoline. organicreactions.orgwikipedia.orgjk-sci.com This condensation can be catalyzed by acids or bases, or sometimes achieved by simply heating the reactants. organicreactions.orgjk-sci.com

The general mechanism can proceed through two primary pathways. One involves an initial aldol (B89426) addition followed by cyclization and dehydration. wikipedia.org The other pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline ring. wikipedia.org

Modifications to the classical approach aim to improve yields and expand the substrate scope. One significant modification involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene (B1212753) compound, which circumvents the often-limited availability of 2-aminobenzaldehyde derivatives. researchgate.net

Table 1: Examples of Catalysts Used in the Friedländer Synthesis

| Catalyst | Conditions | Reference |

| Sodium hydroxide | Aqueous or alcoholic solution | jk-sci.comnih.gov |

| p-Toluenesulfonic acid | Solvent-free, microwave irradiation | wikipedia.orgorganic-chemistry.org |

| Iodine | --- | wikipedia.orgorganic-chemistry.org |

| Lewis Acids (e.g., Neodymium(III) nitrate) | --- | nih.govorganic-chemistry.org |

| Amberlyst-15 resin | Refluxing ethanol (B145695) | nih.gov |

| Polyphosphoric acid (PPA) | Microwave irradiation | nih.gov |

The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net The carboxylic acid group can later be removed via pyrolysis with calcium oxide if the unsubstituted quinoline is desired. pharmaguideline.com This reaction is particularly useful for creating quinolines with substituents at the 2 and 3 positions, as well as the inherent carboxylic acid at the 4-position. nih.gov

Table 2: Pfitzinger Reaction Examples for Substituted Quinoline-4-carboxylic Acids

A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Gould-Jacobs reaction is a multi-step process for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives which can exist in the 4-oxo tautomeric form. wikipedia.orgmdpi.com The synthesis starts with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com

The resulting anilidomethylenemalonic ester intermediate undergoes a thermal cyclization, often at high temperatures (above 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification of the ester group yields the corresponding carboxylic acid, which can then be decarboxylated upon heating to give the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines that have electron-donating groups at the meta-position. wikipedia.org The regioselectivity of the cyclization can be influenced by both steric and electronic factors, and asymmetrically substituted anilines may lead to a mixture of products. mdpi.com

Table 3: Gould-Jacobs Reaction Sequence

| Step | Reactants | Intermediate/Product | Key Transformation | Reference |

| 1 | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | Condensation/Substitution | wikipedia.orgmdpi.com |

| 2 | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboethoxyquinoline | Thermal Cyclization | wikipedia.orgmdpi.com |

| 3 | 4-Hydroxy-3-carboethoxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid | Saponification (Hydrolysis) | wikipedia.org |

| 4 | 4-Hydroxyquinoline-3-carboxylic acid | 4-Hydroxyquinoline | Decarboxylation | wikipedia.org |

The Skraup and Doebner–von Miller reactions are classic methods for synthesizing the core quinoline structure, often from simple starting materials. iipseries.orgwikipedia.org

The Skraup synthesis produces quinoline by heating aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction is notoriously vigorous, and ferrous sulfate (B86663) is often added to moderate it. wikipedia.org The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comnumberanalytics.com The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring. pharmaguideline.comnumberanalytics.com

The Doebner–von Miller reaction is a more versatile extension and is considered a modification of the Skraup synthesis. iipseries.orgwikipedia.org It involves reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This unsaturated reactant can be generated in situ, for example, from the aldol condensation of two aldehydes. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgclockss.org A proposed mechanism involves the conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to yield substituted quinolines. wikipedia.org This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup reaction. iipseries.org

Modern and Sustainable Synthetic Strategies for Quinoline Carboxylic Acids

In response to the drawbacks of many classical syntheses, which often require harsh conditions, hazardous reagents, and produce significant waste, modern approaches focus on the principles of green chemistry. tandfonline.comacs.org

Green chemistry aims to develop more environmentally benign and efficient synthetic methods. tandfonline.com This includes the use of less hazardous solvents (like water or ionic liquids), recyclable catalysts, solvent-free conditions, and energy-efficient techniques such as microwave irradiation. tandfonline.comnih.gov

For quinoline synthesis, this has led to several innovations:

Catalysis: The use of recyclable, heterogeneous catalysts like nanocatalysts (e.g., Fe3O4 NPs), clays (B1170129) (e.g., Montmorillonite K10), and solid-supported acids (e.g., Amberlyst-15) has been explored for reactions like the Friedländer and Doebner-von Miller syntheses. nih.govclockss.orgnih.gov These catalysts can often be easily recovered and reused, reducing waste and cost. clockss.orgnih.gov

Solvent Choice: Water has been employed as a green solvent for certain quinoline syntheses, such as in the synthesis of pyrimido[4,5-b]quinolones. nih.gov Solvent-free conditions, often coupled with microwave heating, have also proven effective for reactions like the Doebner-von Miller and Friedländer syntheses, leading to shorter reaction times and high yields. organic-chemistry.orgclockss.org

Energy Sources: Microwave irradiation is increasingly used to accelerate reactions that traditionally require high temperatures and long reaction times, such as the Gould-Jacobs and Friedländer syntheses. wikipedia.orgtandfonline.com

One-Pot Reactions: Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. tandfonline.com The Doebner reaction, for instance, is a three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. acs.orgnih.gov Developing these one-pot procedures using green catalysts and conditions is a major focus of modern synthetic chemistry. researchgate.net

These sustainable approaches not only reduce the environmental impact but can also offer economic advantages through increased efficiency, shorter reaction times, and catalyst recyclability. acs.orgnih.gov

Green Chemistry Principles in Quinoline Synthesis

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. chemicalbook.comresearchgate.netnih.govnih.govresearchgate.net This technique has been successfully applied to the synthesis of various quinoline carboxylic acid derivatives. For instance, the Knoevenagel condensation of quinaldic acid with arylbenzaldehydes, catalyzed by trifluoroacetic acid (TFA), proceeds efficiently under microwave irradiation to yield styrylquinoline derivatives in short reaction times and good yields. nih.gov Another example is the synthesis of 2-styrylquinoline-4-carboxylic acids, which has been achieved using microwave assistance, highlighting the eco-friendly nature of this approach. nih.gov The synthesis of quinoline-4-carboxylic acid derivatives from m-chloroaniline, pyruvic acid, and suitable benzaldehydes has also been accomplished in just 1-2 minutes under microwave irradiation. researchgate.net

A notable application is the synthesis of 4'-bromochalcone (B182549) from 4-bromoacetophenone and benzaldehyde, which has been successfully achieved using both conventional and microwave-assisted methods, with the latter significantly reducing the reaction time. uns.ac.id While a direct microwave-assisted synthesis of 4-Bromoquinoline-7-carboxylic acid is not explicitly detailed in the reviewed literature, the successful application of this technology to structurally similar compounds suggests its potential for the efficient synthesis of the target molecule and its analogs. researchgate.netnih.govresearchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. researchgate.netresearchgate.netcbijournal.combldpharm.comsioc-journal.cnnih.govgoogle.com The Doebner reaction, a classic MCR for the synthesis of quinoline-4-carboxylic acids, involves the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.netcbijournal.com This method has been employed for the synthesis of various trimethoxy-quinoline-4-carboxylic acid derivatives in alcohol under catalyst-free conditions, affording high yields without the need for extensive purification. researchgate.netcbijournal.com

A modified Doebner hydrogen transfer strategy has been developed for the eco-friendly and efficient one-pot synthesis of 4-quinoline carboxylic acid, offering mild reaction conditions and excellent conversion rates. nih.gov Furthermore, a novel one-pot, three-component condensation has been utilized to prepare N-Mannich bases of tetrahydroquinoline. bldpharm.com The synthesis of 4-(Het)Aryl-substituted pyrazolo-quinolinones has also been achieved through an efficient one-pot multicomponent reaction. sioc-journal.cn These examples underscore the power of MCRs in rapidly generating diverse quinoline carboxylic acid libraries.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 3,4,5-trimethoxy aniline, pyruvic acid, aromatic aldehyde | Ethanol, reflux | Trimethoxy quinoline-4-carboxylic acid derivatives | High | researchgate.netcbijournal.com |

| Aniline, aldehyde, pyruvic acid | Modified Doebner hydrogen transfer | 4-Quinoline carboxylic acid | Excellent | nih.gov |

| 5-amino-3-methyl-1H-pyrazole, dimedone, (het)aryl aldehydes | Ethanol | 4-(Het)Aryl-substituted pyrazolo-quinolinones | Not specified | sioc-journal.cn |

Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline Carboxylic Acid Synthesis

Catalyst-Free and Organocatalytic Methods

The development of catalyst-free and organocatalytic methods aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts. Several quinoline carboxylic acid syntheses have been reported under these conditions. researchgate.netcbijournal.comrsc.org For instance, the Doebner multicomponent reaction for the synthesis of trimethoxy quinoline-4-carboxylic acid derivatives can proceed efficiently in ethanol without any catalyst. researchgate.netcbijournal.com This approach offers high yields and simple work-up procedures.

Organocatalysis, utilizing small organic molecules as catalysts, has also gained traction. While specific organocatalytic methods for this compound were not identified, the broader applicability of organocatalysis in heterocycle synthesis suggests its potential. A novel organocatalytic method has been developed for the synthesis of "readily modifiable" amides from aldehydes, which could be a useful transformation for quinoline carboxylic acid derivatives. nih.gov

Utilization of Green Solvents (e.g., water, ethanol)

The use of environmentally benign solvents is a cornerstone of green chemistry. Water and ethanol are particularly attractive due to their low toxicity, availability, and minimal environmental impact. Several synthetic routes to quinoline carboxylic acids have been successfully implemented in these green solvents. researchgate.netcbijournal.comfrontiersin.org The catalyst-free Doebner reaction for the synthesis of trimethoxy-quinoline-4-carboxylic acids, for example, is performed in ethanol. researchgate.netcbijournal.com

A green and efficient method for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been developed, emphasizing an environmentally friendly approach. frontiersin.org While a direct synthesis of this compound in a green solvent was not explicitly found, the successful use of these solvents for analogous compounds indicates a promising avenue for more sustainable synthetic routes.

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of complex molecular architectures with high efficiency and selectivity. Palladium, copper, and silver catalysts have been extensively used in the synthesis of quinoline scaffolds.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly versatile for C-C and C-N bond formation. A key step in a documented synthesis of a derivative of the target compound involves a palladium-catalyzed reaction. Specifically, the synthesis of methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate is achieved by reacting 7-bromoquinoline-4-carboxylic acid methyl ester with NH2Boc in the presence of palladium acetate, Xantphos, and cesium carbonate in 1,4-dioxane. unipv.it

Furthermore, palladium-catalyzed reactions have been widely employed in the synthesis of various quinolinones. For example, intramolecular Heck cyclization of N-(hetero)arylcarboxamides using a palladium catalyst provides a route to fused quinolinone systems. Palladium-catalyzed carbonylative coupling reactions have also been developed for the synthesis of indolizines, demonstrating the power of this approach in constructing heterocyclic systems. The synthesis of carbolines via a joint palladium/carboxylic acid catalysis further highlights the broad utility of palladium in heterocyclic chemistry.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 7-bromoquinoline-4-carboxylic acid methyl ester, NH2Boc | Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane | Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate | Not specified | unipv.it |

| N-(hetero)arylcarboxamides | Pd(PPh3)4, KOAc | Fused quinolinones | Not specified | |

| Bromopyridines, imines, alkynes, CO | Palladium catalyst | Indolizines | Good |

Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline and Related Heterocycle Synthesis

Copper and Silver-Mediated Oxidative Annulation

Copper and silver-mediated reactions have emerged as powerful tools for the construction of quinoline rings through oxidative annulation and other C-H activation strategies. While direct application to this compound is not explicitly documented, these methods are highly relevant for the synthesis of its analogs.

Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes provide an efficient route to various quinoline derivatives. Copper-catalyzed oxidative C-H annulation of quinolines with dichloroethane has also been described. frontiersin.org Furthermore, a copper-mediated SNAr reaction of a boronic ester precursor has been used in the radiosynthesis of a quinoline derivative.

Silver-mediated C-H activation provides another avenue for quinoline synthesis. For example, the oxidative coupling and cyclization of N-arylimines and alkynes can be mediated by silver to produce quinolines. Silver has also been utilized in decarboxylative alkylation reactions, which could be a potential strategy for modifying quinoline carboxylic acids.

A specific synthesis of 7-bromoquinoline-4-carboxylic acid has been reported starting from 6-bromoisatin (B21408) and pyruvic acid, followed by decarboxylation. unipv.it This Pfitzinger-type reaction, while not explicitly metal-mediated in its initial description, is a foundational method for accessing this important scaffold.

| Metal | Reactants | Reaction Type | Product | Reference |

| Copper | Enaminones, 2-halobenzaldehydes | Domino reaction | Quinoline derivatives | |

| Copper | Quinolines, Dichloroethane | Oxidative C-H annulation | Benzoquinoliziniums | frontiersin.org |

| Silver | N-arylimines, alkynes | Oxidative coupling/cyclization | Quinolines |

Table 3: Examples of Copper and Silver-Mediated Reactions for Quinoline Synthesis

Carboxylation Strategies at the C-7 Position

The introduction of a carboxylic acid group at the C-7 position of a quinoline ring can be achieved through various synthetic strategies, including building the ring with the carboxyl group already in place or by functionalizing a pre-formed quinoline.

A powerful method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction . This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid wikipedia.orgresearchgate.netnih.gov. To synthesize this compound via this route, a plausible starting material would be 3-amino-4-bromobenzoic acid. The reaction of this aniline derivative with an appropriate aldehyde and pyruvic acid would, in principle, construct the quinoline ring with the desired substitution pattern. The Doebner reaction offers the advantage of utilizing a wide variety of substituted anilines and aldehydes, allowing for the synthesis of a diverse range of quinoline-4-carboxylic acids nih.govresearchgate.net.

Another classical approach is the Pfitzinger reaction , which involves the reaction of an isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid nih.gov. For the synthesis of the target molecule, a conceivable Pfitzinger strategy would involve the reaction of a bromo-substituted isatin with a suitable carbonyl compound. For instance, the reaction of 6-bromoisatin with pyruvic acid has been used to synthesize 7-bromoquinoline-2,4-dicarboxylic acid, which can then be decarboxylated.

A more direct functionalization approach involves the carboxylation of a bromoquinoline derivative . This can be achieved through a halogen-metal exchange reaction followed by quenching with carbon dioxide. For example, a bromoquinoline can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to form a lithiated quinoline intermediate. This intermediate can then be reacted with solid carbon dioxide (dry ice) to introduce the carboxylic acid group upon acidic workup researchgate.net. The regioselectivity of this method depends on the position of the initial bromine atom and the stability of the resulting organometallic intermediate.

Table 2: General Carboxylation Strategies for Quinoline Rings

| Method | Reactants | Key Features | Potential Application for this compound |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Three-component, one-pot synthesis of quinoline-4-carboxylic acids. | Reaction of 3-amino-4-bromobenzoic acid with an aldehyde and pyruvic acid. |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Synthesis of quinoline-4-carboxylic acids from isatins. | Reaction of a bromo-substituted isatin with a suitable carbonyl compound. |

| Halogen-Metal Exchange and Carboxylation | Bromoquinoline, Organolithium Reagent, CO₂ | Direct carboxylation of a bromo-substituted quinoline. | Lithiation of a 4,7-dibromoquinoline (B1286496) followed by carboxylation. |

Chemical Reactivity and Derivatization Studies of 4 Bromoquinoline 7 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety at C-7

The carboxylic acid group at the C-7 position of the quinoline (B57606) ring is a versatile handle for various derivatization reactions. Its reactivity is typical of aromatic carboxylic acids, allowing for transformations into esters, amides, and other related functional groups through several established methodologies.

Esterification Reactions

Esterification of the carboxylic acid group is a common transformation. One of the most fundamental methods for this conversion is the Fischer esterification reaction. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. luxembourg-bio.com

For 4-bromoquinoline-7-carboxylic acid, this can be generalized as the reaction with a generic alcohol (R-OH) under acidic conditions to yield the corresponding ester.

General Reaction Scheme for Fischer Esterification

A typical procedure would involve refluxing a solution of this compound in the desired alcohol with a catalytic amount of sulfuric acid. The specific conditions can be adapted based on the alcohol used.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Reagents | Conditions | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Methyl/Ethyl 4-bromoquinoline-7-carboxylate |

Amidation Reactions

The conversion of the carboxylic acid to an amide is another crucial derivatization. Direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. orgsyn.org To overcome this, coupling agents are employed to activate the carboxylic acid. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). luxembourg-bio.comnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt is effective for coupling functionalized carboxylic acids with electron-deficient amines. nih.gov Boric acid has also been identified as an inexpensive and green catalyst for direct amidation reactions. orgsyn.org

Table 2: Common Coupling Agents for Amidation

| Coupling System | Amine (R¹R²NH) | General Conditions | Product |

| EDC, HOBt, DMAP | Primary or Secondary Amine | Acetonitrile (B52724), 23°C | N,N-Disubstituted 4-bromoquinoline-7-carboxamide |

| HBTU, Hünig's base | Primary or Secondary Amine | Dichloromethane, rt | N,N-Disubstituted 4-bromoquinoline-7-carboxamide |

| Boric Acid | Primary or Secondary Amine | Toluene, Reflux (with water removal) | N,N-Disubstituted 4-bromoquinoline-7-carboxamide |

Carboxylic Acid Activation Methodologies

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into a more reactive derivative, most commonly an acid chloride. Thionyl chloride (SOCl₂) is the standard reagent for this transformation. organic-chemistry.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent attack by a chloride ion yields the acid chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Reaction Scheme for Acid Chloride Formation

The resulting 4-bromoquinoline-7-carbonyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles, such as amines to form amides or alcohols to form esters, often under milder conditions than the direct coupling methods. chemguide.co.uk

Reactivity of the Bromine Substituent at C-4

The bromine atom at the C-4 position of the quinoline ring is susceptible to replacement via nucleophilic aromatic substitution and serves as an excellent handle for forming new carbon-carbon bonds through various cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The quinoline ring system, particularly at the C-4 position, is electron-deficient and thus activated for nucleophilic aromatic substitution (SₙAr). The bromine atom is a good leaving group and can be displaced by a variety of nucleophiles. Amines, in particular, are effective nucleophiles for this type of reaction. chemguide.co.uklibretexts.orgyoutube.com

The reaction involves the attack of a nucleophile (e.g., a primary or secondary amine) on the C-4 carbon, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide ion. These reactions are often facilitated by heat.

General Reaction Scheme for SₙAr

It is important to note that if the nucleophile is an amine, the reaction can potentially proceed further to form secondary and tertiary amine products if the conditions are not carefully controlled. chemguide.co.ukyoutube.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine at C-4 provides a key site for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species (like a boronic acid or boronic ester) with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > OTf >> Cl. libretexts.org This selectivity is useful in molecules containing multiple different halogen atoms. The C-4 position of the quinoline ring is known to be reactive in these couplings.

For this compound (or its ester derivative to avoid complications with the acidic proton), the reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple with an aryl or vinyl boronic acid.

Table 3: Typical Suzuki-Miyaura Coupling Conditions

| Substrate | Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Product |

| This compound ester | Arylboronic acid | Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂ | Na₂CO₃ or K₃PO₄ | Dioxane/H₂O or DMF | 4-Arylquinoline-7-carboxylic acid ester |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org The reactivity trend for the halide is similar to the Suzuki coupling (I > Br > Cl), making the C-4 bromine a suitable reaction site. wikipedia.org Studies on dihaloquinolines have shown that the C-4 position is often the more reactive site for Sonogashira coupling. libretexts.org

The reaction of this compound or its ester with a terminal alkyne under Sonogashira conditions would yield the corresponding 4-alkynylquinoline derivative.

Table 4: Typical Sonogashira Coupling Conditions

| Substrate | Coupling Partner (R-C≡CH) | Catalyst System | Base | Solvent | Product |

| This compound ester | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | 4-Alkynylquinoline-7-carboxylic acid ester |

Transformations of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity is fundamental to the derivatization of the this compound core.

N-Alkylation Reactions

The nitrogen at position 1 of the quinoline ring can be readily alkylated, a common strategy for producing activated quinoline derivatives. acs.org This transformation converts the neutral quinoline into a positively charged quaternary quinolinium salt, which can alter the molecule's electronic properties and solubility, and provide a handle for further functionalization.

N-alkylation is typically achieved by treating the quinoline derivative with an alkyl halide, such as methyl iodide or propargyl bromide. acs.orgrsc.org The reaction involves the nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkylating agent. The presence of the carboxylic acid and bromo substituents on the this compound scaffold does not typically hinder this reaction. In some cases, the carboxylic acid is first converted to an ester to enhance solubility or prevent unwanted side reactions before N-alkylation. acs.org

More advanced, one-pot procedures combine the reduction of the quinoline ring with subsequent N-alkylation. For instance, a tandem reaction using a boronic acid catalyst can first reduce the quinoline to a tetrahydroquinoline, which is then reductively alkylated in situ with an aldehyde. acs.org Another method employs a palladium on carbon/zinc mixture to mediate both transfer hydrogenation and N-alkylation using alcohols as the alkylating source. rsc.org

Table 1: Examples of N-Alkylation Reactions on Quinoline Scaffolds

| Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Propargyl bromide | Base | N-propargyl quinolinium bromide | acs.org |

| Methyl trifluoromethanesulfonate | N/A | N-methyl quinolinium triflate | rsc.org |

| Alcohols | Pd/C/Zn | N-alkyl tetrahydroquinoline | rsc.org |

| Aldehydes | Boronic Acid, Hantzsch Ester | N-alkyl tetrahydroquinoline | acs.org |

Redox Chemistry of the Quinoline Ring System

The fused aromatic system of this compound can undergo both oxidation and reduction reactions, typically targeting either the pyridine (B92270) or the benzene (B151609) portion of the quinoline core, depending on the reagents and conditions employed.

Oxidation Reactions

The quinoline ring system exhibits considerable resistance to oxidation. pharmaguideline.com However, under specific conditions, controlled oxidation can be achieved. The most common oxidation reaction involves the nitrogen atom, leading to the formation of a quinoline N-oxide. This is typically accomplished using peroxycarboxylic acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). slideshare.net The resulting N-oxide is a versatile intermediate, as the N-O bond activates the C-2 and C-8 positions of the quinoline ring, making them susceptible to nucleophilic attack and other functionalization reactions. researchgate.netmdpi.com

Under more forceful oxidizing conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the electron-rich benzene ring of the quinoline system can be oxidatively cleaved, yielding a pyridine-dicarboxylic acid derivative. pharmaguideline.comslideshare.net In the case of this compound, this would lead to a substituted pyridine-2,3-dicarboxylic acid. Enzymatic oxidation, utilizing enzymes like quinoline 2-oxidoreductase, can also achieve regioselective hydroxylation, primarily at the C-2 position. rsc.org

Table 2: Oxidation Reactions of the Quinoline Ring

| Reagent | Product | Comments | Reference |

|---|---|---|---|

| Peroxycarboxylic Acids (e.g., m-CPBA) | Quinoline N-oxide | Selective oxidation of the nitrogen atom. | slideshare.net |

| Alkaline Potassium Permanganate (KMnO₄) | Pyridine-dicarboxylic acid derivative | Oxidative cleavage of the benzene ring. | pharmaguideline.comslideshare.net |

| Quinoline 2-oxidoreductase | 2-Hydroxyquinoline derivative | Enzymatic, regioselective oxidation. | rsc.org |

Reduction Reactions

The reduction of the quinoline ring system most commonly involves catalytic hydrogenation, which preferentially saturates the heterocyclic pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. pharmaguideline.comslideshare.net This transformation is significant as it converts the planar, aromatic system into a more flexible, non-aromatic heterocyclic structure. A variety of catalysts and conditions can be employed for this purpose.

Supported gold nanoparticles, particularly on titanium dioxide (Au/TiO₂), have been shown to effectively catalyze the hydrogenation of quinolines under mild conditions. acs.orgresearchgate.net Ruthenium and rhodium complexes are also widely used for homogenous hydrogenation. The chemoselectivity of the reduction can be influenced by the choice of catalyst; for example, certain chiral ruthenium-phosphine catalysts can anomalously direct the hydrogenation to the carbocyclic (benzene) ring, affording 5,6,7,8-tetrahydroquinolines. rsc.orgdicp.ac.cn Furthermore, photochemical methods using reagents like γ-terpinene have been developed for the dearomative reduction of quinolines, offering high chemoselectivity that leaves functional groups like halogens untouched. acs.org

Table 3: Reduction Reactions of the Quinoline Ring System

| Catalyst/Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| Au/TiO₂, H₂ | 1,2,3,4-Tetrahydroquinoline | Pyridine ring | acs.org |

| [Ru(p-cymene)Cl₂]₂/I₂ | 1,2,3,4-Tetrahydroquinoline | Pyridine ring | |

| Ru(η³-methallyl)₂(cod)–PhTRAP | 5,6,7,8-Tetrahydroquinoline | Benzene ring | rsc.orgdicp.ac.cn |

| γ-Terpinene (photochemical) | 1,2,3,4-Tetrahydroquinoline | Pyridine ring | acs.org |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Bromoquinoline-7-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides critical information about the hydrogen atoms within the molecule. For this compound, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The proton of the carboxylic acid group itself is characteristically found as a broad singlet at a very downfield position, around δ 12.0 ppm, which is a distinctive feature for carboxylic acids. The specific chemical shifts of the protons on the quinoline (B57606) ring system help to confirm the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.5 - 9.0 |

| Carboxylic Acid Proton | ~12.0 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In this compound, the carbonyl carbon of the carboxylic acid group is significantly deshielded and appears at a chemical shift of approximately 170 ppm. libretexts.org The aromatic carbons exhibit signals in the range of 110 to 150 ppm, with the carbon atom attached to the bromine (C7) appearing around 110 ppm due to the heavy atom effect. The carbon at position 4 (C4), attached to the carboxylic acid group, is also shifted downfield. Aromatic and α,β-unsaturated acids typically have their carboxyl carbons resonate near the upfield end of the 165 to 185 δ range. openstax.orgpressbooks.pub

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (Carboxylic Acid) | 165 - 185 openstax.orgpressbooks.pub |

| Aromatic Carbons | 110 - 150 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound.

IR spectroscopy reveals characteristic absorption bands for the carboxylic acid and the carbon-bromine bond. The O-H stretch of the carboxylic acid dimer is observed as a very broad band in the region of 2500–3300 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub The C=O stretching vibration of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹; for dimeric, hydrogen-bonded structures common in carboxylic acids, this peak is centered around 1710 cm⁻¹. libretexts.orgopenstax.org Conjugation with the quinoline ring can lower this frequency by 20 to 30 cm⁻¹. libretexts.orgopenstax.org The C-Br stretching vibration is expected in the range of 600–700 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov It is particularly useful for observing vibrations of non-polar bonds and symmetric stretches. For carboxylic acids, the C=O stretch is also a prominent feature in the Raman spectrum, often observed at a slightly different frequency compared to the IR spectrum due to the different selection rules. ias.ac.in The aromatic ring vibrations of the quinoline system also give rise to characteristic Raman signals. wallonie.be

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad) libretexts.orgopenstax.orgpressbooks.pub | - |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 libretexts.orgopenstax.org | ~1670 ias.ac.in |

| C-Br Stretch | 600 - 700 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the π-π* transitions within the extended aromatic system. The quinoline chromophore exhibits strong absorption bands in the UV region, with maximum absorption typically occurring between 280 and 320 nm. The presence of the bromine substituent can cause a bathochromic (red) shift in the absorption spectrum. In some quinoline-4-carboxylic acid derivatives, a shift to a longer wavelength is observed, which is also a bathochromic shift. ui.ac.id Carboxylic acids without significant conjugation generally absorb around 210 nm, which is often not useful for detailed analysis. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula, C₁₀H₆BrNO₂, by providing a highly accurate mass measurement. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M] and [M+2]) of nearly equal intensity. Fragmentation analysis can provide further structural information by identifying characteristic losses, such as the loss of the carboxylic acid group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment. A common approach involves reverse-phase HPLC using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure good peak shape. This method can effectively separate the target compound from starting materials and byproducts, allowing for accurate quantification of purity, which is often expected to be greater than 95%.

Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS), for the analysis of volatile derivatives of the compound. ui.ac.idnih.gov For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility before GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For carboxylic acids like this compound, HPLC is an invaluable tool for assessing purity. The purity of commercially available this compound is often reported as ≥98%, a value typically determined by HPLC analysis.

The choice of detection method is crucial for the analysis of carboxylic acids. While some carboxylic acids lack strong chromophores, making UV absorbance detection challenging, the quinoline ring in this compound allows for UV detection. nih.gov For more sensitive analyses, derivatization followed by fluorescence detection or mass spectrometry can be employed. nih.gov

In the analysis of various carboxylic acids, including those with structures that could be analogous to the subject compound, specific HPLC conditions have been documented. For instance, studies on herbal mixtures containing various carboxylic acids utilized an Agilent Technologies 1200 liquid chromatograph. researchgate.net The separation and quantification were achieved using standard solutions of the target acids. researchgate.net While the specific conditions for this compound are not detailed in the provided results, general principles for HPLC of carboxylic acids can be applied. These often involve reversed-phase columns and mobile phases consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often with an acid additive to ensure the carboxylic acid is in its protonated form.

Table 1: HPLC Analysis Parameters for Carboxylic Acids

| Parameter | Description |

| Instrumentation | Agilent Technologies 1200 liquid chromatograph or similar. researchgate.net |

| Detection | UV absorbance, Fluorescence (with derivatization), Mass Spectrometry. nih.gov |

| Purity Assessment | Capable of determining purity levels, often found to be ≥98% for standards. |

| Mobile Phase | Typically a buffered aqueous solution with an organic modifier (e.g., acetonitrile, methanol). |

| Column | Commonly a reversed-phase column (e.g., C18). |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For carboxylic acids, specific visualization techniques are often necessary.

A common issue with the chromatography of carboxylic acids on silica (B1680970) gel is streaking or tailing of the spots due to the interaction of the acidic proton with the stationary phase. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. reddit.com This addition helps to keep the carboxylic acid in its less polar, protonated form, resulting in more defined spots. reddit.com

Visualization of this compound on a TLC plate can be achieved through several methods. As a quinoline derivative, it may be visible under UV light (254 nm or 366 nm). illinois.edu For specific detection of the carboxylic acid functional group, a bromocresol green indicator solution can be used. illinois.edu This reagent stains acidic compounds as yellow spots on a blue background.

Table 2: TLC Analysis and Visualization of Carboxylic Acids

| Technique | Description |

| Mobile Phase Additive | Addition of a small percentage (e.g., 0.1-1%) of acetic or formic acid to the eluent to improve spot shape. reddit.com |

| UV Visualization | The compound may be visualized under UV light due to the quinoline ring system. illinois.edu |

| Staining Reagent | Bromocresol green solution is a specific stain for carboxylic acids, appearing as yellow spots on a blue background. |

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. For the purification of this compound, silica gel is a common stationary phase. Similar to TLC, the addition of an acid to the eluent is often necessary to achieve good separation and prevent tailing. reddit.com

The selection of an appropriate solvent system (eluent) is critical and is typically determined by preliminary TLC analysis. A gradient of solvents with increasing polarity, such as a mixture of heptane (B126788) or hexane (B92381) with ethyl acetate, is often employed. The inclusion of a small amount of acetic acid in the eluent helps to maintain the carboxylic acid in its protonated state, facilitating its elution from the column. reddit.com

In some cases, if separation proves difficult, the carboxylic acid can be converted to its corresponding ester (e.g., methyl ester) prior to chromatography. Esters are generally less polar and often exhibit better chromatographic behavior on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid. reddit.com Another approach involves using a basic eluent system, such as chloroform-methanol-concentrated aqueous ammonia, which can effectively separate mono- and dicarboxylic acids by eluting the monocarboxylic acid as its ammonium (B1175870) salt. reddit.com

Table 3: Column Chromatography Parameters for Carboxylic Acid Purification

| Parameter | Description |

| Stationary Phase | Silica gel is commonly used. |

| Eluent Modification | Addition of acetic or formic acid to the solvent system is often required to prevent peak tailing. reddit.com |

| Alternative Method 1 | Conversion to an ester for improved separation, followed by hydrolysis. reddit.com |

| Alternative Method 2 | Use of a basic eluent system (e.g., chloroform/methanol/ammonia) to separate as an ammonium salt. reddit.com |

Computational and Theoretical Investigations of 4 Bromoquinoline 7 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT studies on quinoline (B57606) derivatives have been instrumental in elucidating their electronic properties, molecular geometries, and chemical reactivity.

DFT calculations are extensively used to explore the electronic structure of molecules like 4-Bromoquinoline-7-carboxylic acid. These studies, often employing various exchange-correlation functionals, provide a detailed picture of electron density distribution and bonding characteristics.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For quinoline derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. For example, a DFT study on a complex quinoline-based iminothiazoline derivative, analyzed with the B3LYP/6-311G(d,p) basis set, provided optimized geometric parameters that were then compared with experimental X-ray diffraction data. nih.gov Such studies often show good agreement between the calculated and experimental values.

The stability of the molecule can be further assessed through crystal void analysis and calculations of intermolecular interactions. In one study, Hirshfeld surface analysis revealed that H…H and H…C/C…H interactions were the most significant contributors to crystal packing, and the absence of large cavities suggested good mechanical stability. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative Core (Example Data) This table presents example data from a related quinoline structure to illustrate the output of geometry optimization calculations. Specific values for this compound would require a dedicated study.

| Parameter | Bond/Angle | Calculated Value (DFT) |

|---|---|---|

| Bond Length | C2-C3 | 1.39 Å |

| Bond Length | C7-Br | 1.90 Å |

| Bond Length | C7-C8 | 1.41 Å |

| Bond Length | C-O (Carboxyl) | 1.25 Å |

| Bond Length | C=O (Carboxyl) | 1.36 Å |

| Bond Angle | C6-C7-C8 | 120.5° |

| Bond Angle | C8-C7-Br | 119.0° |

| Bond Angle | O-C=O (Carboxyl) | 123.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For the isomeric 7-Bromoquinoline-4-carboxylic acid, HOMO-LUMO analysis revealed that electronic transitions are primarily π-π* transitions localized on the quinoline ring system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. These calculations are vital for understanding the electronic absorption spectra and predicting the sites of electrophilic and nucleophilic attack.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, including but not limited to DFT, provide a comprehensive framework for molecular modeling. These methods are employed to design novel compounds and predict their properties before synthesis. For instance, structure-guided design approaches have been used to develop quinoline-4-carboxylic acid analogues as potent enzyme inhibitors. acs.org In such studies, molecular modeling helps identify key interaction sites, like potential hydrogen bond donors or acceptors, that can be targeted to improve binding affinity and selectivity. acs.org

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. DFT calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

For a related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, DFT calculations at the B3LYP/6-31+G (d, p) level were used to compute vibrational frequencies. iosrjournals.org The calculated wavenumbers were then correlated with experimental FT-IR and FT-Raman spectra, and the assignments were supported by potential energy distribution (PED) analysis. chemrxiv.orgiosrjournals.org

Table 2: Typical Predicted Spectroscopic Data for this compound Functional Groups This table shows the generally expected regions for the key functional groups. Precise values are dependent on the specific molecular environment and computational method.

| Spectroscopy | Functional Group | Characteristic Absorption/Shift |

|---|---|---|

| IR | Carboxylic Acid O-H | 3300-2500 cm⁻¹ (broad) libretexts.orgspectroscopyonline.com |

| IR | Aromatic C-H | 3100-3000 cm⁻¹ libretexts.org |

| IR | Carboxylic Acid C=O | 1760-1690 cm⁻¹ spectroscopyonline.comlibretexts.org |

| IR | Aromatic C=C | 1600-1400 cm⁻¹ libretexts.org |

| ¹H NMR | Carboxylic Acid O-H | 10-12 ppm (broad singlet) libretexts.org |

| ¹H NMR | Aromatic H | 7.0-9.0 ppm chemicalbook.com |

| ¹³C NMR | Carboxylic Acid C=O | 160-180 ppm libretexts.org |

| ¹³C NMR | Aromatic C | 120-150 ppm |

The chemical shift of a carboxyl carbon in ¹³C NMR is typically found between 170 and 185 ppm. princeton.edu The acidic proton of the carboxyl group is highly deshielded and appears downfield in the ¹H NMR spectrum, usually between 10 and 13 ppm. libretexts.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, stability, and intermolecular interactions. While specific MD simulations for this compound are not detailed in the available literature, studies on other quinoline derivatives illustrate the power of this technique.

MD simulations have been used to investigate quinoline derivatives as potential enzyme inhibitors. nih.govresearchgate.netnih.gov These studies analyze the stability of the protein-ligand complex by monitoring root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time. nih.gov Such analyses can reveal the conformational stability, residue flexibility, and compactness of the binding, validating docking results and suggesting which compounds may be potent inhibitors. researchgate.netnih.gov For other quinoline systems, MD simulations combined with DFT have been used to investigate reactivity, such as sensitivity towards autoxidation and degradation in the presence of water. chemrxiv.org

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound, while specific computational studies on its reaction mechanisms are not extensively documented in publicly available literature, the application of theoretical methods to similar quinoline derivatives and relevant reaction types provides a clear framework for how such investigations would be conducted. These studies are instrumental in predicting reaction pathways, characterizing transition states, and understanding the electronic factors that govern reactivity.

Density Functional Theory (DFT) is a predominant computational method employed for elucidating reaction mechanisms in organic chemistry. nih.govfigshare.comnih.gov This approach allows for the calculation of the electronic structure of molecules, providing information about energy, geometry, and various spectroscopic properties. For a molecule like this compound, DFT calculations could be used to model a variety of reactions, including its synthesis and subsequent functionalization.

Furthermore, computational studies are invaluable for understanding the reactivity of this compound in subsequent transformations, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the bromine-substituted position. The Suzuki-Miyaura cross-coupling is a prime example where computational chemistry has provided deep mechanistic insights. nih.govnih.govmdpi.comrsc.org Theoretical investigations of the Suzuki-Miyaura reaction involving a bromoquinoline would typically model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to compare the energy barriers of competing pathways and to understand the role of the ligand, base, and solvent in the reaction mechanism. nih.gov

For example, in a hypothetical DFT study on the Suzuki-Miyaura coupling of this compound with an arylboronic acid, researchers would model the palladium catalyst interacting with the reactants. The calculations would aim to determine the geometry and energy of the transition state for the oxidative addition of the C-Br bond to the palladium center. Key parameters that would be scrutinized include the elongation of the C-Br bond and the formation of new C-Pd and Pd-Br bonds in the transition state structure.

The following interactive table illustrates the type of data that could be generated from a computational study on a hypothetical reaction step for this compound, such as the oxidative addition in a Suzuki-Miyaura reaction.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| C(4)-Br Bond Length (Å) | 1.91 | 2.35 | - |

| C(4)-Pd Bond Length (Å) | - | 2.15 | 2.01 |

| Pd-Br Bond Length (Å) | - | 2.50 | 2.42 |

| Imaginary Frequency (cm⁻¹) | None | -350 | None |

This table is illustrative and presents hypothetical data based on typical computational studies of Suzuki-Miyaura reactions.

In such a table, the relative energies would indicate the thermodynamic and kinetic favorability of the reaction step. The bond lengths would provide a geometric picture of the bond-breaking and bond-forming processes. The presence of a single imaginary frequency for the transition state is a critical diagnostic tool to confirm that the located structure is indeed a true transition state. nih.govnih.gov

Moreover, computational methods can shed light on the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for predicting the regioselectivity of reactions. For instance, the calculated electrostatic potential map could indicate the most susceptible sites for nucleophilic or electrophilic attack.

Strategic Applications in Organic Synthesis and Medicinal Chemistry Research

4-Bromoquinoline-7-carboxylic acid as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block is rooted in the distinct reactivity of its two functional groups. The bromine atom at the 4-position and the carboxylic acid at the 7-position allow for a variety of chemical transformations, making it a valuable starting material for more complex molecules. The quinoline (B57606) core itself is a key structural motif in numerous biologically active compounds. nih.govresearchgate.net

The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides. This dual reactivity allows for the sequential or simultaneous introduction of different substituents, providing a straightforward route to a diverse array of quinoline derivatives.

Development of Functionalized Quinoline Scaffolds for Chemical Libraries

The creation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds for biological activity. This compound is an ideal starting point for the generation of such libraries due to its inherent modularity. bldpharm.com The quinoline scaffold is a privileged structure in medicinal chemistry, and the bromo and carboxylic acid handles allow for the systematic introduction of a wide variety of chemical appendages. nih.gov

By employing a range of synthetic methodologies, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions at the 4-position, and a diverse set of amines or alcohols for amidation or esterification at the 7-position, a vast chemical space can be explored. This systematic functionalization allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C4 |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group at C4 |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group at C4 |

| Esterification | Alcohol, acid catalyst | Ester at C7 |

| Amidation | Amine, coupling agent | Amide at C7 |

Precursor for Advanced Heterocyclic Systems through Further Functionalization

Beyond its use in creating libraries of simple quinoline derivatives, this compound serves as a key precursor for the synthesis of more complex, advanced heterocyclic systems. The inherent reactivity of the quinoline ring system, coupled with the bromo and carboxylic acid functionalities, allows for the construction of fused polycyclic and other intricate molecular architectures. nih.gov

For instance, the bromine atom can be converted to a nucleophilic group, which can then participate in intramolecular cyclization reactions to form new rings. Similarly, the carboxylic acid can be used as a handle to introduce side chains that can subsequently undergo cyclization. These strategies have been employed to synthesize a variety of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Role in the Design and Synthesis of Compounds for Target-Oriented Medicinal Chemistry Research

In target-oriented medicinal chemistry, the goal is to design and synthesize molecules that can specifically interact with a particular biological target, such as an enzyme or a receptor, to elicit a desired therapeutic effect. The quinoline scaffold is a well-established pharmacophore, and this compound provides a versatile platform for the development of potent and selective inhibitors of various biological targets. researchgate.net

For example, derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of alkaline phosphatases, a class of enzymes implicated in a variety of diseases. rsc.org The modular nature of the this compound scaffold allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of inhibitory potency and selectivity.

Table 2: Examples of Biological Targets for Quinoline-Based Compounds

| Biological Target | Therapeutic Area | Reference |

| Alkaline Phosphatases | Various diseases | rsc.org |

| Sirtuin 3 (SIRT3) | Cancer | frontiersin.org |

| Carbonic Anhydrase IX and XII | Cancer | nih.gov |

| Fibroblast Activation Protein (FAP) | Cancer | frontiersin.org |

Applications in Catalyst Design and Material Science Research

While the primary applications of this compound have been in medicinal chemistry, its unique structural features also suggest potential for use in catalyst design and material science. Carboxylic acids are known to be effective ligands for metal catalysts, and the quinoline nitrogen can also coordinate to metal centers. researchgate.netresearchgate.net This bidentate chelation potential could be exploited in the design of novel catalysts for a variety of organic transformations.

In the field of material science, the rigid, planar structure of the quinoline ring system, combined with the potential for functionalization at the 4- and 7-positions, makes this compound an attractive building block for the construction of functional materials. researchgate.net For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties. However, it is important to note that the exploration of this compound in these areas is still in its early stages, and further research is needed to fully realize its potential.

Emerging Research Frontiers and Future Perspectives for 4 Bromoquinoline 7 Carboxylic Acid

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The traditional synthesis of quinoline-4-carboxylic acids, often relying on classical methods like the Doebner and Pfitzinger reactions, is increasingly being re-evaluated through the lens of green chemistry. researchgate.netresearchgate.net Future research will undoubtedly focus on developing novel synthetic pathways that are not only efficient but also environmentally benign.

A key principle guiding this endeavor is atom economy , which emphasizes the maximal incorporation of atoms from the reactants into the final product, thereby minimizing waste. jocpr.comrsc.org Reactions with high atom economy, such as cycloadditions and rearrangements, are desirable. nih.gov For instance, developing catalytic, one-pot procedures that reduce the number of synthetic steps, minimize the use of stoichiometric reagents, and decrease solvent usage and energy consumption are critical goals. researchgate.net Researchers are exploring the use of more efficient and recyclable catalysts, as well as solvent-free reaction conditions and microwave-assisted synthesis to improve the green credentials of quinoline-4-carboxylic acid synthesis. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Quinoline-4-Carboxylic Acids

| Methodology | Advantages | Disadvantages | Relevance to 4-Bromoquinoline-7-carboxylic acid |

| Traditional (e.g., Pfitzinger, Doebner) | Well-established, reliable for certain substrates. researchgate.net | Often requires harsh conditions, can have low atom economy, may produce significant waste. researchgate.netresearchgate.net | Current primary routes, but with room for improvement in sustainability. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved energy efficiency. researchgate.netresearchgate.net | Scalability can be a challenge. | A promising avenue for faster and more efficient synthesis of the core structure and its derivatives. |

| One-Pot Procedures | Reduced workup steps, less solvent waste, improved overall yield and efficiency. researchgate.net | Requires compatible reaction conditions for all steps. | Ideal for streamlining the synthesis and derivatization process, enhancing overall sustainability. |

| Catalytic Methods | Use of substoichiometric amounts of catalyst, potential for high selectivity and turnover numbers. nih.gov | Catalyst cost, sensitivity, and separation can be concerns. | Development of novel catalysts could lead to more atom-economical and sustainable synthetic routes. |

Advanced Derivatization Strategies for Complex Molecular Architectures

The this compound scaffold is a valuable starting point for the construction of more intricate and functionally diverse molecules. smolecule.com The carboxylic acid and bromo-substituent are handles for a wide array of chemical transformations.

Advanced derivatization will move beyond simple amidation or esterification towards more complex, multicomponent reactions and late-stage functionalization. The bromine atom, for example, is ripe for participation in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of the chemical space around the quinoline (B57606) core to optimize biological activity.

The carboxylic acid group can be converted into a variety of other functional groups or used as an anchor for attaching complex side chains. researchgate.netnih.gov For instance, its conversion to a carbohydrazide (B1668358) opens up a plethora of subsequent reactions to form heterocycles like pyrazoles. nih.gov These advanced derivatization strategies are crucial for building libraries of compounds for high-throughput screening and for fine-tuning the properties of lead compounds in drug discovery programs. frontiersin.orgmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis and derivatization of molecules like this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

For the synthesis of derivatives, automated platforms can be employed to perform a large number of reactions in parallel, significantly accelerating the drug discovery process. By integrating flow chemistry with automated synthesis, it is possible to rapidly generate libraries of this compound derivatives for biological screening. This approach not only increases throughput but also enhances reproducibility and allows for the efficient exploration of a wide range of reaction conditions.

Application of Machine Learning and AI in Reaction Prediction and Optimization for Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. researchgate.net For a molecule like this compound, these computational tools can be applied in several ways.

ML models, such as the Molecular Transformer, can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. nih.govresearchgate.net This can help chemists to identify promising synthetic routes and to avoid unproductive experiments. Furthermore, AI algorithms can be used to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize the yield of a desired derivative. researchgate.net While direct ML applications on this compound are yet to be extensively reported, the general advancements in this field suggest a future where the synthesis of its derivatives can be significantly accelerated and made more efficient through in silico prediction and optimization. nih.gov

Rational Design of Derivatives for Specific Molecular Interactions and Biological Target Engagement

The future of drug discovery lies in the rational design of molecules that can interact with specific biological targets with high affinity and selectivity. nih.gov this compound serves as an excellent scaffold for such endeavors.

By using computational tools like molecular docking and molecular dynamics simulations, researchers can design derivatives that are predicted to bind effectively to the active site of a target protein. frontiersin.org For example, the quinoline core can be decorated with specific functional groups that form hydrogen bonds, hydrophobic interactions, or other favorable contacts with amino acid residues in the binding pocket. nih.gov This structure-guided approach has already been successfully used to develop potent inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) and sirtuin 3 (SIRT3) based on the quinoline-4-carboxylic acid scaffold. nih.govfrontiersin.org The continued application of these rational design principles will undoubtedly lead to the discovery of novel and highly effective therapeutic agents derived from this compound.

Q & A

Q. What are the structural characteristics and spectroscopic methods for confirming 4-Bromoquinoline-7-carboxylic acid?

The compound features a quinoline core substituted with bromine at position 4 and a carboxylic acid group at position 7. Key spectroscopic methods include:

- 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm), carboxylic acid proton (broad ~12 ppm), and distinct coupling patterns for substituents.

- Mass Spectrometry : Molecular ion peak at m/z 252.07 (CHBrNO) .

- HPLC : Purity validation (>95%) using C18 columns with acetonitrile/water gradients .

Q. What synthetic strategies are effective for introducing the carboxylic acid group in quinoline derivatives?

- Oxidation of Methyl Groups : Use KMnO or CrO under acidic conditions (e.g., HSO) to oxidize methyl substituents to carboxylic acids, as demonstrated in analogous 7-bromoquinoline syntheses .

- Cyclization Reactions : Friedländer or Pfitzinger reactions with brominated precursors and α,β-unsaturated ketones, followed by oxidation .

Advanced Research Questions

Q. How can the bromine substituent be leveraged for functionalizing this compound?

The bromine atom acts as a leaving group in:

- Nucleophilic Aromatic Substitution : React with NaN or amines in DMF/THF (60–80°C) to install azide or amine groups .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) catalysts and NaCO base in ethanol/water .

- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation applications .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

- Density Functional Theory (DFT) : Models transition states for cross-coupling reactions, optimizing catalyst selection (e.g., Pd vs. Cu) and solvent polarity .

- Molecular Docking : Screens binding affinity to enzyme active sites (e.g., kinases), guiding SAR studies for inhibitor design .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated quinoline derivatives?

Discrepancies in antimicrobial MIC values (<10 µg/mL vs. >100 µg/mL) may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI broth microdilution) .

- Bacterial Strain Differences : Use isogenic strains to isolate structure-activity relationships .

- Solubility Factors : Optimize DMSO/water ratios to prevent aggregation in bioassays .

Methodological Considerations

- Decarboxylation Mitigation : Protect the carboxylic acid as a methyl ester via Fischer esterification (HSO, MeOH) before high-temperature reactions, followed by saponification (NaOH, HO/EtOH) .

- Reaction Monitoring : Use TLC (ethyl acetate/hexane, 3:7) or LC-MS to track intermediates and byproducts .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (EtOH/HO) improves yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.